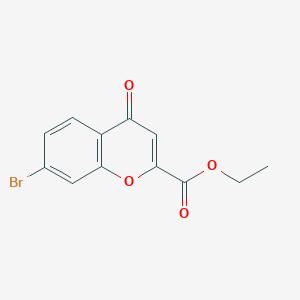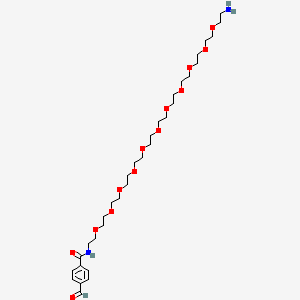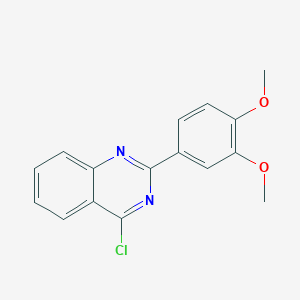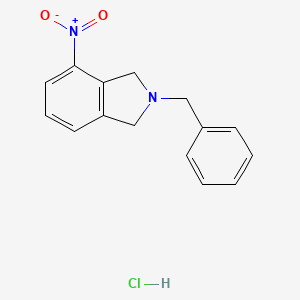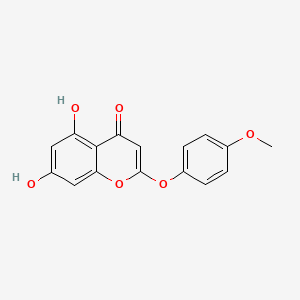
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine or carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-Fluoro-2-(trifluoromethyl)benzene
- 4-Fluoro-2-(trifluoromethyl)phenol
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Comparison: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is unique due to its naphthalene core, which provides additional stability and electronic properties compared to simpler aromatic compounds.
Propiedades
Fórmula molecular |
C17H10F4 |
|---|---|
Peso molecular |
290.25 g/mol |
Nombre IUPAC |
1-fluoro-4-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-9-12(11-5-1-2-7-14(11)16)13-6-3-4-8-15(13)17(19,20)21/h1-10H |
Clave InChI |
MUODGVUYTOFAFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



